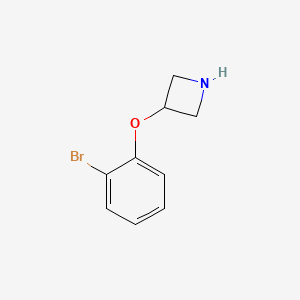

3-(2-溴苯氧基)氮杂环丁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

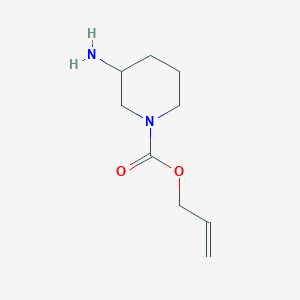

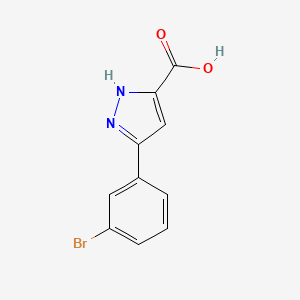

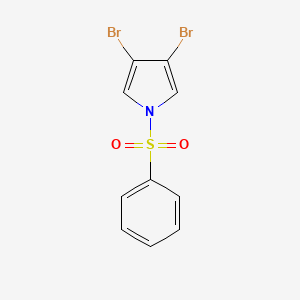

The compound "3-(2-Bromophenoxy)azetidine" is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and potential use as building blocks for drug discovery .

Synthesis Analysis

The synthesis of azetidine derivatives, including those with bromophenoxy substituents, often involves intermolecular sp3-C-H amination of alkyl bromide derivatives. This method has been shown to be efficient and selective, yielding a range of substituted azetidines . Additionally, the synthesis of 3-bromo-3-ethylazetidines has been demonstrated to be straightforward, allowing for the preparation of various functionalized azetidines . These synthetic approaches are crucial for generating the structural diversity needed for the development of new pharmaceutical agents.

Molecular Structure Analysis

Azetidines, such as "3-(2-Bromophenoxy)azetidine," have a unique three-dimensional structure that can be manipulated to mimic other heterocycles like piperidine, piperazine, and morpholine. X-ray diffraction studies have shown that azetidine-based isosteres have larger sizes and increased conformational flexibility compared to their parent heterocycles, which can be advantageous in drug design .

Chemical Reactions Analysis

Azetidines can undergo various chemical reactions, which are essential for their functionalization. For instance, 3-bromo-3-ethylazetidines can be used as precursors for the synthesis of 3-ethylideneazetidines, which in turn serve as starting materials for the preparation of novel functionalized azetidines . The reactivity of azetidines with different nucleophiles has been explored, leading to the stereoselective preparation of cis-3,4-disubstituted piperidines, which are valuable templates in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their substituents. For example, the introduction of a bromophenoxy group can affect the compound's reactivity, polarity, and overall stability. The presence of a halogen, such as bromine, can facilitate further chemical transformations through nucleophilic substitution reactions . These properties are critical when considering azetidines for use as intermediates in organic synthesis or as potential pharmacophores in drug discovery.

科学研究应用

合成和类药物化合物的衍生

氮杂环丁(包括 3-(2-溴苯氧基)氮杂环丁等衍生物)因其能够进入药物发现中未被充分探索的化学空间而受到认可。一个值得注意的应用涉及通过钙(II)催化的 Friedel-Crafts 反应合成 3,3-二芳基氮杂环丁。该方法展示了 N-Cbz 氮杂环丁醇从(杂)芳烃和酚中生成高质量氮杂环丁的潜力。所得氮杂环丁可以进一步衍生为类药物化合物,突出了它们在药物化学中的多功能性 (丹尼斯等人,2018)。

转化为哌啶和氮杂杂环衍生物

氮杂环丁衍生物对不同亲核试剂的反应性为顺式-3,4-二取代哌啶的立体选择性合成铺平了道路。该过程涉及 2-(2-甲磺酰氧基乙基)氮杂环丁的环转化,允许创建各种氮杂杂环化合物,作为药物化学中的有价值的模板 (莫莱特等人,2011)。

功能化氮杂环丁的制备

与 3-(2-溴苯氧基)氮杂环丁密切相关的 3-溴-3-乙基氮杂环丁展示了它们在合成各种功能化氮杂环丁中的效用。这包括制备 3-烷氧基-、3-芳氧基-和 3-氨基-3-乙基氮杂环丁等。这些化合物用作进一步合成新型氮杂环丁基结构单元的前体,突出了溴代氮杂环丁衍生物在创建复杂分子结构中的广泛适用性 (斯坦科维奇等人,2013)。

氮杂环丁作为药物化学中的核心结构

氮杂环丁和氮杂环丁-2-酮对于开发各种药物至关重要。这些化合物热稳定且用途广泛,可用作 β-氨基酸、酰胺和杂环化合物的原料。它们的应用延伸到合成胆固醇吸收抑制剂和抗癌剂,证明了氮杂环丁衍生物在治疗开发中的关键作用 (辛格等人,2008)。

未来方向

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space, but is also correlated to improved pharmacokinetic properties and toxicological benefits . Therefore, the future directions in the research of “3-(2-Bromophenoxy)azetidine” and similar compounds may lie in their potential applications in drug discovery and development .

属性

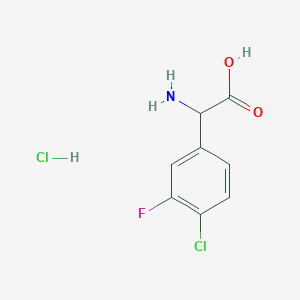

IUPAC Name |

3-(2-bromophenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJISAXOOUHPWFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenoxy)azetidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)